2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-(2-methylprop-2-enyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(2)7-13-11(14)6-9-4-3-5-10(9)12-13/h6H,1,3-5,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJBEJYIPYDVEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C=C2CCCC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways . For example, some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as antiplatelet and antihypertensive activities .
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural and molecular parameters:
*Note: The target compound’s molecular weight is estimated based on the base structure (136.15 g/mol) + substituent (C4H7, 55.10 g/mol).
Physicochemical Properties
- Lipophilicity: The isoprenyl group in the target compound likely increases lipophilicity compared to the unsubstituted base structure (C7H8N2O) .
- Polar Surface Area: The cyclopenta[c]pyridazin-3-one core contributes to a moderate polar surface area (~50–60 Ų), as seen in related compounds . Bulkier substituents (e.g., quinoline in ) may reduce this value, affecting solubility and blood-brain barrier penetration.
Biological Activity
The compound 2-(2-methylprop-2-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a member of the cyclopenta[c]pyridazine family, which has garnered interest for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 229.28 g/mol
The structure features a cyclopenta[c]pyridazine core which is known for various biological activities due to its unique electronic properties.
Biological Activity Overview
Research indicates that compounds within the cyclopenta[c]pyridazine class exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown significant efficacy against various bacterial strains.
- Antitumor Effects : Certain analogs demonstrate cytotoxicity towards cancer cell lines.
- Neuroprotective Effects : Compounds have been evaluated for their ability to protect neuronal cells from oxidative stress.
Antimicrobial Activity
A study investigating the antimicrobial properties of structurally related compounds found that several derivatives exhibited potent activity against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The structure-activity relationship (SAR) highlighted that modifications at specific positions significantly influenced their efficacy.
| Compound | Mtb MIC90 (μg/mL) | Mycobacterium marinum MIC90 (μg/mL) |
|---|---|---|
| 1a | 1 | 0.5 |
| 2a | 0.5 | 0.25 |
| 3a | 1 | 0.5 |
This table illustrates the minimum inhibitory concentrations (MIC) for selected derivatives, indicating their potential as antimycobacterial agents .
Antitumor Effects
Research has demonstrated that certain derivatives of cyclopenta[c]pyridazine exhibit antitumor properties. For instance, a derivative was tested against various cancer cell lines and showed significant cytotoxic effects with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of this compound class. In vitro tests have shown that specific derivatives can reduce reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting a protective effect against oxidative stress-induced damage.
Case Studies
- Antimycobacterial Activity : A series of derivatives were synthesized and tested against Mtb. The most active compounds contained specific substitutions that enhanced their potency. For example, a compound with a methoxy group at position C3 showed increased activity compared to its unsubstituted analog .
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that certain derivatives could significantly reduce seizure activity induced by pentylenetetrazol, showcasing their potential for treating epilepsy .
Q & A
Q. How does this compound compare to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in receptor binding?
- Methodology :
- Radioligand Assays : Use -labeled analogs in competitive binding assays (e.g., adenosine A receptor). The pyridazinone’s ketone group may enhance H-bonding vs. chlorinated analogs .
- Thermodynamic Profiling : Calculate ΔG using ITC (isothermal titration calorimetry) to compare entropy-driven (cyclopenta) vs. enthalpy-driven (chlorinated) binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
